

Foreword: The Strategic Value of Fluorinated Scaffolds

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Compound of Interest

Compound Name: **2-Fluoro-6-phenoxybenzonitrile**

Cat. No.: **B068882**

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In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into molecular frameworks is a cornerstone of innovation.[\[1\]](#)[\[2\]](#) Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[\[1\]](#)[\[3\]](#) **2-Fluoro-6-phenoxybenzonitrile** emerges as a significant building block within this context. It is a bifunctional aromatic compound that marries the desirable attributes of a fluorinated ring with the synthetic versatility of a nitrile group and the structural motif of a diaryl ether. This guide provides a detailed examination of its chemical properties, synthesis, and reactivity, offering field-proven insights for researchers and drug development professionals.

Core Chemical Identity and Physicochemical Properties

2-Fluoro-6-phenoxybenzonitrile is a substituted aromatic nitrile. The presence of an electron-withdrawing fluorine atom ortho to a nitrile group, combined with a phenoxy substituent, creates a unique electronic and steric environment that dictates its reactivity and utility.

Table 1: Physicochemical Properties of **2-Fluoro-6-phenoxybenzonitrile**

Property	Value	Source(s)
CAS Number	175204-06-5	[4] [5] [6]
Molecular Formula	C ₁₃ H ₈ FNO	[4] [5]
Molecular Weight	213.21 g/mol	[4] [5]
Synonyms	2-Cyano-3-fluorodiphenyl ether, 2-Fluoro-6-(phenoxy)benzonitrile	[5]
Purity	Commonly available at $\geq 95\%$	[4]
Appearance	Typically a white to off-white solid (inferred from related compounds)	N/A

Spectroscopic Characterization

Elucidation of the structure of **2-Fluoro-6-phenoxybenzonitrile** is routinely achieved through standard spectroscopic methods. While raw spectra are instrument-dependent, the expected features are predictable and essential for reaction monitoring and quality control. Spectroscopic data for this compound is available on platforms like SpectraBase.[\[7\]](#)

- ¹H NMR: The spectrum will show complex multiplets in the aromatic region (approx. 6.8-7.6 ppm). The protons on the fluorinated ring will exhibit coupling to the adjacent fluorine atom, providing key structural information.
- ¹³C NMR: The spectrum will display 13 distinct carbon signals. The carbon atom directly bonded to fluorine will show a large one-bond C-F coupling constant, a hallmark of fluorinated aromatics. The nitrile carbon (C≡N) will appear downfield (approx. 115-120 ppm).
- IR Spectroscopy: Key vibrational frequencies are expected for the nitrile stretch (C≡N) around 2220-2240 cm⁻¹, the C-F stretch around 1200-1300 cm⁻¹, and the C-O-C asymmetric stretch of the diaryl ether around 1230-1270 cm⁻¹.
- Mass Spectrometry: Electron Impact (EI) mass spectrometry would show a molecular ion peak (M⁺) at m/z = 213, corresponding to the molecular weight.

Synthesis and Reactivity: A Scientist's Perspective

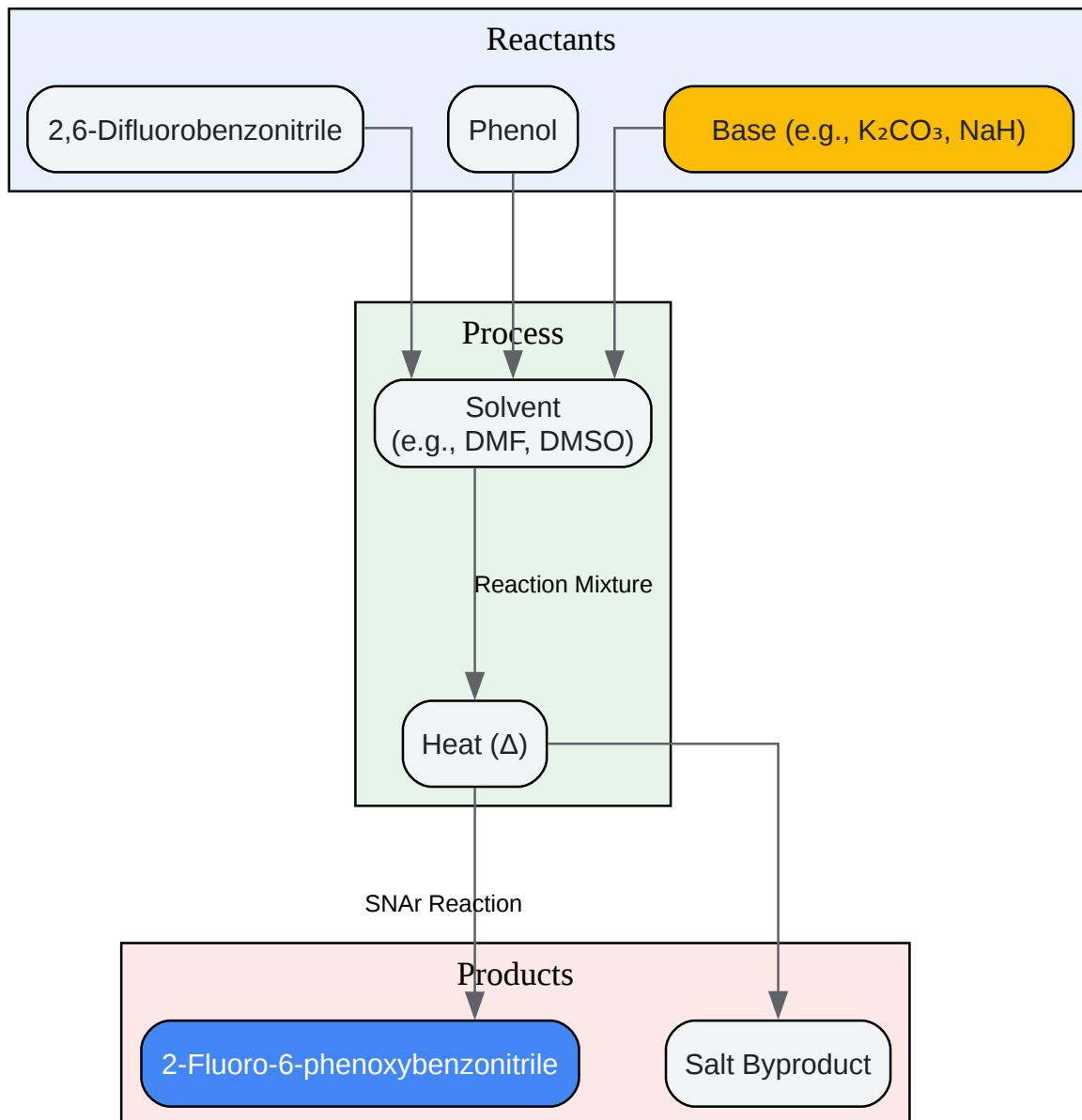
The true utility of a chemical intermediate lies in its synthesis and subsequent reactivity.

Understanding these aspects allows for its rational incorporation into complex molecular designs.

Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

While specific literature detailing the synthesis of **2-Fluoro-6-phenoxybenzonitrile** is not abundant, its structure strongly suggests a synthesis pathway rooted in nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of a nitrile group activates the ortho- and para-positions of an aromatic ring towards nucleophilic attack, making the fluorine atom a good leaving group.^[8]

A highly plausible and efficient route involves the reaction of 2,6-difluorobenzonitrile with a phenoxide nucleophile. The choice of a difluorinated precursor is strategic; it provides two potential reaction sites, but the reaction can be controlled to favor monosubstitution.

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Caption: Proposed synthesis workflow for **2-Fluoro-6-phenoxybenzonitrile** via SNAr.

Experimental Protocol: Synthesis of 2-Fluoro-6-phenoxybenzonitrile

This protocol is a representative, field-proven methodology based on established SNAr principles. It is designed to be self-validating through clear checkpoints.

Objective: To synthesize **2-Fluoro-6-phenoxybenzonitrile** with high purity.

Materials:

- 2,6-Difluorobenzonitrile (1.0 eq)
- Phenol (1.1 eq)
- Potassium Carbonate (K_2CO_3), anhydrous (1.5 eq)
- Dimethylformamide (DMF), anhydrous
- Ethyl acetate
- Brine (saturated NaCl solution)
- Water (deionized)
- Magnesium Sulfate ($MgSO_4$), anhydrous

Procedure:

- Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,6-difluorobenzonitrile (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
 - Causality: Anhydrous conditions are crucial to prevent side reactions with water. K_2CO_3 is a mild, effective base for deprotonating phenol to the more nucleophilic phenoxide in situ.
- Solvent and Reagent Addition: Add anhydrous DMF to the flask to create a stirrable slurry (approx. 5-10 mL per gram of starting material). Add phenol (1.1 eq).
 - Causality: DMF is an excellent polar aprotic solvent for SNAr reactions as it solvates cations well, leaving the nucleophile "bare" and highly reactive. A slight excess of phenol ensures the complete consumption of the limiting reagent.
- Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)

until the starting material is consumed (typically 4-8 hours).

- Causality: Heating provides the necessary activation energy for the substitution. Monitoring is critical to avoid over-reaction or decomposition.
- Workup and Extraction: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water (approx. 3x the volume of DMF). Extract the aqueous phase three times with ethyl acetate.
- Causality: This "quenching" step separates the organic product from the inorganic salts (like KF and excess K_2CO_3) and the high-boiling DMF solvent, which are soluble in water. Ethyl acetate is a common extraction solvent with good solubility for the product and is easily removed later.
- Washing: Combine the organic extracts and wash sequentially with water and then brine.
- Causality: Washing removes residual DMF and inorganic impurities. The brine wash helps to break any emulsions and begins the drying process.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Causality: Removing all traces of water is essential before final purification. Rotary evaporation efficiently removes the volatile ethyl acetate solvent to yield the crude product.
- Purification: Purify the crude residue by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to obtain the final product.
- Causality: Purification is necessary to remove unreacted phenol and any minor side products, yielding the high-purity compound required for subsequent applications.

Chemical Reactivity

2-Fluoro-6-phenoxybenzonitrile is a stable compound, but its functional groups offer avenues for further transformation:

- Nitrile Group: The cyano group is a versatile synthetic handle. It can be hydrolyzed under acidic or basic conditions to form 2-fluoro-6-phenoxybenzoic acid or reduced to 2-fluoro-6-

phenoxybenzylamine, opening pathways to a wide range of amides, esters, and other derivatives.

- **Aromatic Rings:** While the fluorine-substituted ring is somewhat deactivated to electrophilic substitution, the phenoxy ring can undergo typical electrophilic reactions (e.g., nitration, halogenation), allowing for further functionalization.

Applications in Research and Drug Development

The value of **2-Fluoro-6-phenoxybenzonitrile** lies in its role as a key intermediate.^{[3][9]} Fluorinated benzonitriles are common scaffolds in the synthesis of pharmaceuticals and agrochemicals.^{[9][10][11]}

- **Pharmaceutical Intermediate:** This molecule serves as a building block for creating more complex active pharmaceutical ingredients (APIs).^{[3][9]} The diaryl ether linkage is a common structural motif in many biologically active compounds, and the fluorobenzonitrile portion can be elaborated to introduce pharmacologically relevant groups.
- **Agrochemical Synthesis:** Similar to pharmaceuticals, the structural features of this compound are valuable in the design of novel herbicides and pesticides.^[9]
- **Materials Science:** Substituted benzonitriles can be used in the synthesis of advanced polymers and coatings where properties like thermal stability and chemical resistance are desired.^[9]

Safety and Handling

While a specific Safety Data Sheet (SDS) for **2-Fluoro-6-phenoxybenzonitrile** was not retrieved, data from structurally similar fluorinated aromatic compounds provides a reliable guide for safe handling.^{[12][13][14]}

- **General Precautions:** Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.^{[12][15]}
- **Hazards:** Assumed to be harmful if swallowed, inhaled, or in contact with skin.^{[14][16]} May cause skin and serious eye irritation.^{[12][13]}

- Handling: Avoid breathing dust/fumes. Wash hands thoroughly after handling.[12] Do not eat, drink, or smoke when using this product.[14]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][14]

References

- **2-Fluoro-6-phenoxybenzonitrile** - CAS:175204-06-5. Sunway Pharm Ltd. [\[Link\]](#)
- 2-Fluoro-6-methoxybenzonitrile | C8H6FNO | CID 523101. PubChem - NIH. [\[Link\]](#)
- **2-Fluoro-6-phenoxybenzonitrile**. SpectraBase. [\[Link\]](#)
- The Reactivity of 2-Fluoro-6-nitrobenzonitrile in Organic Synthesis. Autech Industry Co.,Limited. [\[Link\]](#)
- The Role of 2-Fluoro-6-methylbenzonitrile in Advancing Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. [\[Link\]](#)
- 2 Fluoro 6 4 methoxyphenoxy benzonitrile. mzCloud. [\[Link\]](#)
- 2-Fluoro-5-hydroxybenzonitrile | C7H4FNO | CID 22612410. PubChem - NIH. [\[Link\]](#)
- Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. [\[Link\]](#)
- Spectroscopy Data for Undergradu
- Method for preparing 2, 3, 5, 6-tetrafluorobenzonitrile.
- Preparation method of 2-fluoro-5-formylbenzonitrile.
- 2-Fluoro-5-Formylbenzonitrile Analysis Uncovered: Market Drivers and Forecasts 2025-2033. LinkedIn. [\[Link\]](#)
- Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed. [\[Link\]](#)
- Synthesis method of 2-fluoro-4-nitrobenzonitrile.
- Safety Data Sheet: Fluorobenzene. Carl ROTH. [\[Link\]](#)
- Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine.

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Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbino.com]
- 4. CAS 175204-06-5 | 2-Fluoro-6-phenoxybenzonitrile - Synblock [synblock.com]
- 5. 2-Fluoro-6-phenoxybenzonitrile - CAS:175204-06-5 - Sunway Pharm Ltd [3wpharm.com]
- 6. parchem.com [parchem.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. nbino.com [nbino.com]
- 9. chemimpex.com [chemimpex.com]
- 10. ossila.com [ossila.com]
- 11. datainsightsmarket.com [datainsightsmarket.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. carlroth.com [carlroth.com]
- 16. 2-Fluoro-5-hydroxybenzonitrile | C7H4FNO | CID 22612410 - PubChem [pubchem.ncbi.nlm.nih.gov]
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